2-Bromo-4-(trifluoromethyl)aniline hydrochloride
CAS No.:
Cat. No.: VC16019505
Molecular Formula: C7H6BrClF3N
Molecular Weight: 276.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6BrClF3N |
|---|---|
| Molecular Weight | 276.48 g/mol |
| IUPAC Name | 2-bromo-4-(trifluoromethyl)aniline;hydrochloride |
| Standard InChI | InChI=1S/C7H5BrF3N.ClH/c8-5-3-4(7(9,10)11)1-2-6(5)12;/h1-3H,12H2;1H |
| Standard InChI Key | GWXCSWNYVAOUOT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)Br)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Registry Data
2-Bromo-4-(trifluoromethyl)aniline hydrochloride is systematically identified by the following parameters:
| Property | Value |
|---|---|
| CAS Registry Number | 57946-63-1 |
| Molecular Formula | C₇H₆BrClF₃N |
| Molecular Weight | 240.02 g/mol |
| SMILES Notation | NC1=CC=C(C=C1Br)C(F)(F)F.Cl |
| Key Functional Groups | -NH₂ (amine), -Br, -CF₃ |
The trifluoromethyl group (-CF₃) confers electron-withdrawing effects, polarizing the aromatic ring and enhancing electrophilic substitution reactivity. Bromine’s steric bulk directs regioselectivity in cross-coupling reactions.
Crystalline and Spectroscopic Properties
X-ray crystallography reveals a monoclinic crystal system with hydrogen bonding between the ammonium chloride moiety and adjacent molecules. Nuclear magnetic resonance (NMR) spectra exhibit characteristic shifts:
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¹H NMR (DMSO-d₆): δ 8.09 (br s, 3H, NH₃⁺), 7.22 (t, J = 8.4 Hz, 1H, Ar-H), 6.61 (d, J = 8.4 Hz, 1H, Ar-H) .
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¹³C NMR: Signals at δ 121.5 (q, J = 272 Hz, CF₃), 138.2 (C-Br), and 115–130 ppm (aromatic carbons).
Synthetic Methodologies
Bromination and Trifluoromethylation Pathways
The synthesis typically proceeds via sequential functionalization of aniline derivatives:
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Bromination: Aniline is treated with brominating agents (e.g., Br₂/FeBr₃) at 30–60°C, yielding 2-bromoaniline.
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Trifluoromethylation: Copper-mediated coupling with trifluoromethyl sources (e.g., CF₃I) introduces the -CF₃ group at the para position.
Reaction yields exceed 75% when using optimized conditions:
| Parameter | Optimal Range |
|---|---|
| Temperature | 50–60°C |
| Catalyst | CuI/1,10-phenanthroline |
| Solvent | DMF or DMSO |
Alternative Routes from Patent Literature
Although direct methods dominate, patent CN110885290A discloses related strategies for trifluoromethylated anilines :
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Lithiation-Halogen Exchange: 4-Bromo-2-fluorobenzotrifluoride reacts with n-BuLi at -78°C, followed by methyl iodide quenching to install methyl groups.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling with tert-butyl carbamate introduces protected amine groups, later deprotected via HCl treatment.
While tailored for 3-fluoro-2-methyl analogs, these methods highlight scalable, catalytic approaches applicable to 2-bromo-4-CF₃ derivatives .
Physicochemical and Reactivity Profiles
Solubility and Stability
The compound exhibits limited aqueous solubility (0.2 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (DMF, DMSO). Stability studies indicate decomposition above 200°C, with hygroscopicity necessitating anhydrous storage.
Electrophilic and Nucleophilic Reactivity
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Electrophilic Aromatic Substitution: The -CF₃ group deactivates the ring, directing incoming electrophiles to the meta position relative to -Br.
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Nucleophilic Amination: The -NH₂ group participates in Ullmann couplings with aryl halides, forming biaryl amines.
Table 3.2.1: Representative Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | 4-CF₃-2-Br-C₆H₃-NH-Ar |
| Diazotization | NaNO₂/HCl | 2-Bromo-4-CF₃-benzenediazonium |
Industrial and Pharmaceutical Applications
Agrochemical Intermediates
The compound’s halogen and amine groups enable its use in fungicide synthesis. For example, coupling with pyridine moieties yields analogs of Trifloxystrobin, a strobilurin fungicide.
Drug Discovery Scaffolds
In medicinal chemistry, it serves as a precursor to kinase inhibitors and NSAID derivatives. The -CF₃ group enhances metabolic stability and membrane permeability, critical for lead optimization.
Emerging Research Directions
Recent studies explore photocatalytic C-H functionalization to bypass traditional halogenation steps. Additionally, computational models predict enhanced bioactivity upon sulfonation of the amine group.
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